1-Iodo-4-[(methylsulfanyl)methyl]benzene

Catalog No.
S15864001
CAS No.
M.F
C8H9IS
M. Wt
264.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-4-[(methylsulfanyl)methyl]benzene

Product Name

1-Iodo-4-[(methylsulfanyl)methyl]benzene

IUPAC Name

1-iodo-4-(methylsulfanylmethyl)benzene

Molecular Formula

C8H9IS

Molecular Weight

264.13 g/mol

InChI

InChI=1S/C8H9IS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3

InChI Key

NCJDSLMKLDXKOK-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(C=C1)I

1-Iodo-4-[(methylsulfanyl)methyl]benzene, also known as 1-iodo-4-methylbenzene or p-iodotoluene, is an organic compound with the molecular formula C7H7IC_7H_7I and a molecular weight of approximately 218.04 g/mol. It is characterized by a benzene ring substituted with an iodine atom and a methylsulfanyl group at the para position relative to each other. This compound is part of a broader class of aromatic compounds that exhibit diverse chemical properties and reactivity.

The chemical structure can be represented as follows:

Chemical Structure C7H7I\text{Chemical Structure }\text{C}_7\text{H}_7\text{I}

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in a reaction mechanism that may proceed via either SN1S_N1 or SN2S_N2 pathways, depending on the nucleophile's nature and the reaction conditions.
  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. This transformation typically involves reagents such as hydrogen peroxide or peracids.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electron-donating or withdrawing groups influence the regioselectivity of further substitutions on the benzene ring.

Research on the biological activity of 1-iodo-4-[(methylsulfanyl)methyl]benzene is limited, but similar compounds have shown potential in various biological applications. For instance, derivatives of iodinated aromatic compounds are often studied for their antimicrobial and anticancer properties. The presence of iodine can enhance the biological activity due to its ability to participate in halogen bonding and influence molecular interactions.

Several synthetic routes are available for producing 1-iodo-4-[(methylsulfanyl)methyl]benzene:

  • Direct Halogenation: The compound can be synthesized through the halogenation of 4-methylthiotoluene using iodine in the presence of a Lewis acid catalyst.
  • Methylation Reactions: Starting from 4-methylbenzenesulfonyl chloride, methylation can occur using methyl iodide to introduce the methylsulfanyl group.
  • Grignard Reactions: Reaction of 4-bromotoluene with methyl sulfide followed by iodination can yield the desired compound.

1-Iodo-4-[(methylsulfanyl)methyl]benzene finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing functional materials, including polymers and dyes due to its unique electronic properties.

Interaction studies involving 1-iodo-4-[(methylsulfanyl)methyl]benzene often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in drug design and material science. Investigations into its interactions with biological macromolecules could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 1-iodo-4-[(methylsulfanyl)methyl]benzene. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
1-Iodo-4-(phenylsulfonyl)benzeneC7_7H7_7I_O_2S0.97
1-Iodo-3,5-bis(methylsulfonyl)benzeneC_7H_7I_O_2S0.94
p-IodotolueneC_7H_7I0.90
1-Iodo-3-(methylthio)benzeneC_7H_7I\S0.89

These compounds exhibit variations in their functional groups while retaining similar core structures, which may influence their reactivity and biological activity compared to 1-iodo-4-[(methylsulfanyl)methyl]benzene.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

263.94697 g/mol

Monoisotopic Mass

263.94697 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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